molecular formula C21H24N4O2 B2899149 N-cyclohexyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260905-71-2

N-cyclohexyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No. B2899149
CAS RN: 1260905-71-2
M. Wt: 364.449
InChI Key: FDVTYMAWSCJUPM-UHFFFAOYSA-N
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Description

The compound is an organic molecule that contains several functional groups, including a cyclohexyl group, a pyrrole ring, an oxadiazole ring, and a methylphenyl group. These functional groups could potentially confer interesting chemical and physical properties to the molecule .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the functional groups present. For example, the presence of a phenyl group might confer some degree of aromaticity, and the various polar groups could make the compound somewhat soluble in polar solvents .

Scientific Research Applications

Anticancer Activity

Similar compounds have been evaluated for their effectiveness against cancer cell lines, such as HER-2 overexpressed breast cancer cells . It’s possible that “N-cyclohexyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide” could also be researched for potential anticancer properties.

Antimicrobial Properties

Derivatives of related compounds have been studied for their antimicrobial activities . This suggests that the compound may also hold potential as an antimicrobial agent.

Stimulant Effects

Substituted cathinones, which have a structure related to the requested compound, are known to cause psychoactive effects similar to amphetamines . This indicates a potential research application in understanding stimulant effects.

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems. Without specific biological data, it’s impossible to predict the exact mechanism of action for this compound .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. It could potentially be of interest in fields like medicinal chemistry or materials science, but further studies would be needed to explore these possibilities .

properties

IUPAC Name

N-cyclohexyl-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-15-9-11-16(12-10-15)20-23-21(27-24-20)18-8-5-13-25(18)14-19(26)22-17-6-3-2-4-7-17/h5,8-13,17H,2-4,6-7,14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVTYMAWSCJUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

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